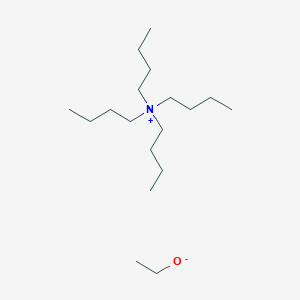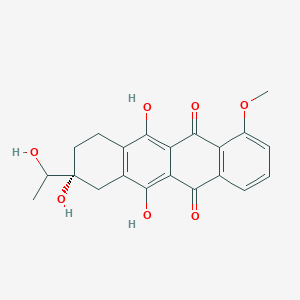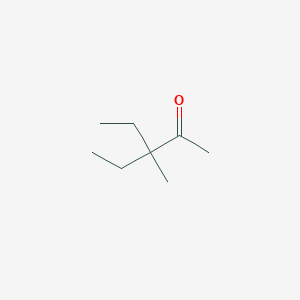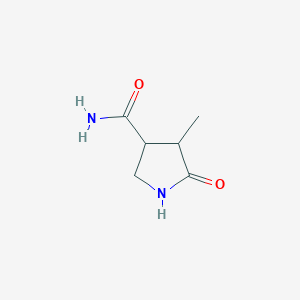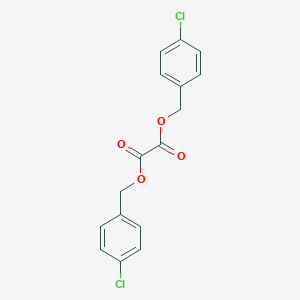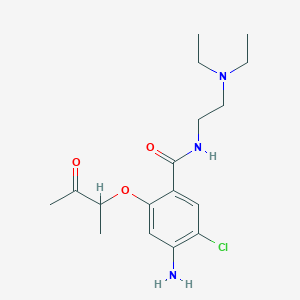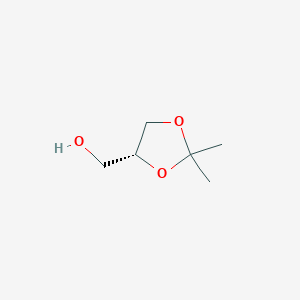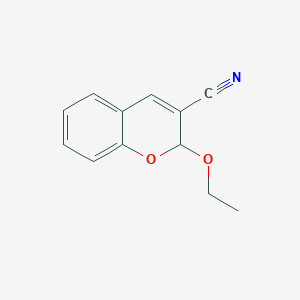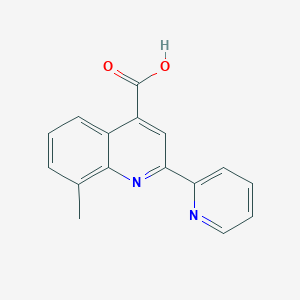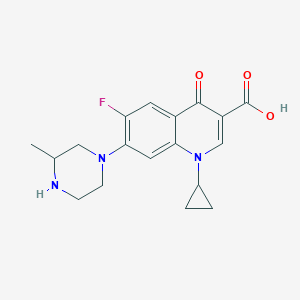
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₁F₄N₃O₅ and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Alternatives in Chemical Industries
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid belongs to the class of fluoroquinolones, a group of compounds recognized for their broad application in the chemical industry, especially in fluoropolymer manufacture and surface treatment of various materials. Studies on fluorinated alternatives have identified over 20 substances used across different commercial and consumer products, emphasizing the environmental and safety assessments needed for these chemicals Wang et al., 2013.
Synthesis Methodologies for Fluoroquinolones
Research into the synthesis of fluoroquinolones, including this compound, reveals a variety of methodologies aimed at producing more effective antibacterial agents. These compounds have shown a broad spectrum of activity against different microbial organisms, positioning them as vital in the development of new antibacterial strategies da Silva et al., 2003.
Environmental Impact and Bioaccumulation
The environmental persistence and bioaccumulation potential of fluoroquinolones and related fluorinated compounds have been subjects of critical reviews. These studies aim to understand the environmental behavior and impact of such compounds, contributing to the formulation of regulatory criteria for environmental safety Conder et al., 2008.
Antibacterial and Anticancer Applications
Fluoroquinolones, due to their mechanism of action, have found applications beyond antibacterial treatments, including potential uses in cancer therapy. The detailed synthesis processes and biological activities highlight the versatility and significance of these compounds in medicinal chemistry Qiu et al., 2009.
Advanced Organic Synthesis Techniques
Studies on the regiochemistry of radical cyclizations demonstrate the complexity and precision involved in the synthesis of fluoroquinolones and their derivatives. These methodologies facilitate the construction of diverse heterocyclic compounds, including those with significant pharmacological activities Ishibashi & Tamura, 2004.
Immunomodulatory Effects
Research on fluoroquinolones has also explored their immunomodulatory effects, particularly their impact on cytokine synthesis. These findings suggest a broader therapeutic potential, extending into the treatment of immune-related disorders Dalhoff & Shalit, 2003.
Safety and Hazards
Based on the available information, this compound has been classified with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. Given the biological activity of many quinoline derivatives, it could be of interest to investigate its potential as a pharmaceutical .
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWTUITSIYILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918692 |
Source


|
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93107-32-5 |
Source


|
| Record name | ITV 8912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


